Fmoc-N-methyl-D-valine
Overview
Description
Fmoc-N-methyl-D-valine is a derivative of the amino acid valine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the valine is methylated at the nitrogen atom. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions .
Mechanism of Action
Target of Action
The primary target of Fmoc-N-methyl-D-valine is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis . This protection is crucial for the successful formation of peptide bonds, which are the primary structural components of proteins .
Mode of Action
This compound interacts with its targets by protecting the amine group during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a significant role in the chemical synthesis of peptides . The compound’s ability to protect the amine group allows for the efficient synthesis of peptides, including ones of significant size and complexity . This process is crucial for research in the post-genomic world .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides . By protecting the amine group, the compound allows for the formation of peptide bonds without interference from the amine group . This process is crucial for the creation of proteins, which are essential components of all living organisms .
Action Environment
The action of this compound is influenced by several environmental factors. Additionally, the compound’s lability to bases is a result of activation of the ring proton b to the urethane oxygen by participation in a potential cyclopentadienide system . The compound’s action can also be monitored spectrophotometrically due to the strong absorbance of the fluorenyl group in the ultraviolet region .
Biochemical Analysis
Biochemical Properties
Fmoc-N-methyl-D-valine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The Fmoc group is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and it can be rapidly removed by base . The nature of these interactions is crucial for the stability and protection of the peptide chain during synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been observed to exhibit cell type-dependent biological activity, with higher cell proliferation attained in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It involves binding interactions with biomolecules and changes in gene expression . The Fmoc group is removed with a solution of 20% piperidine in N,N-dimethylformamide (DMF), which does not disturb the acid-labile linker between the peptide and the resin .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in DMF .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial aspects of its function. It could interact with transporters or binding proteins, and it could also have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-N-methyl-D-valine typically involves the following steps:
Reaction of N-methyl-D-valine with Fmoc-chloroformate: This reaction produces this compound ester.
Conversion to this compound: The ester is then reacted with a base such as triethylamine or an amino acid coupling reagent to generate the final product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Fmoc-N-methyl-D-valine primarily undergoes the following types of reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: It can be coupled with other amino acids or peptides using carbodiimide chemistry or other coupling reagents.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Fmoc-N-methyl-D-valine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Fmoc-D-valine: Similar to Fmoc-N-methyl-D-valine but without the methylation at the nitrogen atom.
Fmoc-L-valine: The L-enantiomer of Fmoc-D-valine, used in similar applications but with different stereochemistry.
Uniqueness: this compound is unique due to its methylation at the nitrogen atom, which provides enhanced stability and reactivity compared to its non-methylated counterparts. This makes it particularly useful in the synthesis of complex peptides and proteins, where stability and reactivity are crucial .
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXXXPZNQXXRIG-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583792 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-D-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103478-58-6 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-D-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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